molecular formula C9H13NO4S2 B14900895 5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid

5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid

Cat. No.: B14900895
M. Wt: 263.3 g/mol
InChI Key: VBXOARTZLDPKNO-UHFFFAOYSA-N
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Description

5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO4S2 and a molecular weight of 263.33 g/mol . This compound features a thiophene ring substituted with a sec-butylsulfamoyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid typically involves the introduction of the sec-butylsulfamoyl group onto the thiophene ring, followed by the carboxylation of the thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: These reactions introduce the sec-butylsulfamoyl group onto the thiophene ring.

    Carboxylation reactions: These reactions introduce the carboxylic acid group onto the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The sec-butylsulfamoyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes .

Scientific Research Applications

5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sec-butylsulfamoyl group and the carboxylic acid group can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(n-Butylsulfamoyl)thiophene-3-carboxylic acid: Similar structure but with a butyl group instead of a sec-butyl group.

    5-(n-(Sec-butyl)sulfamoyl)furan-3-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

5-(n-(Sec-butyl)sulfamoyl)thiophene-3-carboxylic acid is unique due to the presence of both the sec-butylsulfamoyl group and the thiophene ring, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

5-(butan-2-ylsulfamoyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C9H13NO4S2/c1-3-6(2)10-16(13,14)8-4-7(5-15-8)9(11)12/h4-6,10H,3H2,1-2H3,(H,11,12)

InChI Key

VBXOARTZLDPKNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=CS1)C(=O)O

Origin of Product

United States

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